molecular formula C13H11NO2 B097654 (2-Amino-5-hydroxyphenyl)(phenyl)methanone CAS No. 17562-32-2

(2-Amino-5-hydroxyphenyl)(phenyl)methanone

Cat. No. B097654
CAS RN: 17562-32-2
M. Wt: 213.23 g/mol
InChI Key: QEXHJUBVRXHZQW-UHFFFAOYSA-N
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Description

“(2-Amino-5-hydroxyphenyl)(phenyl)methanone”, also known as AHPPM, is a synthetic compound. It has a linear formula of C13H11NO2 and a molecular weight of 213.238 .


Molecular Structure Analysis

The molecular structure of “(2-Amino-5-hydroxyphenyl)(phenyl)methanone” consists of 13 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact 3D structure may need to be computed or viewed using specialized software .


Physical And Chemical Properties Analysis

“(2-Amino-5-hydroxyphenyl)(phenyl)methanone” has a molecular weight of 213.238 . It has a density of 1.161g/cm3 and a boiling point of 383.7ºC at 760mmHg .

Scientific Research Applications

Synthesis and Crystal Structure

(2-Amino-5-hydroxyphenyl)(phenyl)methanone, similar to its derivative (5-bromo-2-hydroxyphenyl)(phenyl)methanone, has been synthesized through specific reactions, such as the reaction of 4-bromophenol and benzoyl chloride. These compounds are characterized using X-ray crystal structure determination, providing insight into their molecular configurations and potential applications in various fields of chemistry and material science (Kuang Xin-mou, 2009).

Antimicrobial Activity

The (2-hydroxyphenyl)(fusedphenyl)methanone derivatives, synthesized via photo-induced rearrangement of 2'-arylisoflavones, have been evaluated for their antimicrobial activities. Such compounds, due to their specific structural properties, may possess significant potential in developing new antimicrobial agents (Pei-Han Wang et al., 2019).

Molecular Docking and Antibacterial Properties

Compounds similar to (2-Amino-5-hydroxyphenyl)(phenyl)methanone, such as (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, have been synthesized and analyzed using molecular docking studies. These studies are instrumental in understanding the antibacterial activity of the compound, offering insights into its potential as a pharmacological agent (M. Shahana & A. Yardily, 2020).

Chemical Synthesis and Bioorganic Applications

Other related compounds, such as (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone, have been synthesized for potential applications in bioorganic chemistry and medical imaging, particularly in the study of Parkinson's disease. This underscores the diverse applications of these types of compounds in both chemistry and biomedical research (Min Wang et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, “(2-aminophenyl)-phenyl-methanone”, indicates that it may cause skin and eye irritation. It’s recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling .

properties

IUPAC Name

(2-amino-5-hydroxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c14-12-7-6-10(15)8-11(12)13(16)9-4-2-1-3-5-9/h1-8,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXHJUBVRXHZQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50490139
Record name (2-Amino-5-hydroxyphenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50490139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-5-hydroxyphenyl)(phenyl)methanone

CAS RN

17562-32-2
Record name (2-Amino-5-hydroxyphenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50490139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EQ Ma, P Wang, PH Li, LP Mo - Research on Chemical Intermediates, 2015 - Springer
A convenient three-step procedure has been developed for synthesis of substituted 2-aminobenzophenones from substituted anilines. The anilines are first protected as acetanilides, by …
Number of citations: 2 link.springer.com

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